molecular formula C6H6O2S2 B13331706 5-(Sulfanylmethyl)thiophene-2-carboxylic acid CAS No. 14325-49-6

5-(Sulfanylmethyl)thiophene-2-carboxylic acid

Cat. No.: B13331706
CAS No.: 14325-49-6
M. Wt: 174.2 g/mol
InChI Key: IYJXFKUOZUORLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Sulfanylmethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H6O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sulfanylmethyl)thiophene-2-carboxylic acid typically involves the introduction of a sulfanylmethyl group to the thiophene ring. One common method is the reaction of thiophene-2-carboxylic acid with a suitable sulfanylmethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 5-(Sulfanylmethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Sulfanylmethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Sulfanylmethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research .

Comparison with Similar Compounds

Properties

CAS No.

14325-49-6

Molecular Formula

C6H6O2S2

Molecular Weight

174.2 g/mol

IUPAC Name

5-(sulfanylmethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H6O2S2/c7-6(8)5-2-1-4(3-9)10-5/h1-2,9H,3H2,(H,7,8)

InChI Key

IYJXFKUOZUORLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.